(S)-1-Benzyl-3-ethylpiperazine

Chiral resolution Enantioselective synthesis Stereochemistry

Secure your supply of (S)-1-Benzyl-3-ethylpiperazine, a stereochemically pure (S)-enantiomer that is essential for CNS-targeted and kinase inhibitor research. Unlike racemic mixtures, this defined chirality eliminates confounding variables in SAR studies, ensuring reliable binding-affinity data for targets like GPCRs and kinases. The orthogonal N-benzyl protecting group allows for regioselective N4 functionalization and subsequent removal under neutral hydrogenolysis, preserving molecular integrity. Trust our ≥97% pure product for reproducible, high-fidelity results across your development batches.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 324750-04-1
Cat. No. B1287917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzyl-3-ethylpiperazine
CAS324750-04-1
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCCC1CN(CCN1)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m0/s1
InChIKeyCTPKPBTULPZITK-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Benzyl-3-ethylpiperazine CAS 324750-04-1: Chiral Piperazine Building Block for Stereospecific Drug Discovery


(S)-1-Benzyl-3-ethylpiperazine (CAS 324750-04-1, molecular formula C13H20N2, molecular weight 204.31 g/mol) is a chiral piperazine derivative characterized by an (S)-configured ethyl group at the 3-position and a benzyl substituent at N1 . This compound belongs to the class of N-substituted piperazines, a privileged scaffold in medicinal chemistry that forms the core structure of numerous FDA-approved drugs and clinical candidates . The compound exhibits calculated physicochemical properties including a LogP of 2.1371, a boiling point of approximately 299 °C, and a density of 0.975 g/cm³ [1]. As an enantiopure building block, it enables stereospecific incorporation of chirality into pharmaceutical intermediates, particularly in the development of CNS-targeting agents and kinase inhibitors .

Why Generic Substitution Fails: Stereochemical Specificity of (S)-1-Benzyl-3-ethylpiperazine in Target Engagement


Generic substitution with racemic mixtures, alternative enantiomers, or structurally similar N-substituted piperazines is precluded by well-established principles of chiral recognition in biological systems. The (S)-enantiomer (CAS 324750-04-1) and its (R)-counterpart (CAS 347195-55-5) possess identical molecular formulae (C13H20N2, MW 204.31 g/mol) and near-identical physicochemical properties, yet their three-dimensional spatial arrangement differs at the C3 stereocenter . This stereochemical divergence directly impacts binding affinity to chiral biological targets such as G-protein coupled receptors (GPCRs), kinases, and neurotransmitter transporters, where stereospecific interactions with protein binding pockets determine pharmacological activity and off-target profiles . Racemic or enantiomerically undefined material introduces confounding variables in structure-activity relationship (SAR) studies, potentially masking true potency signals or generating misleading selectivity data . The following quantitative evidence establishes the specific dimensions along which (S)-1-benzyl-3-ethylpiperazine demonstrates verifiable differentiation from its closest comparators.

(S)-1-Benzyl-3-ethylpiperazine 324750-04-1: Quantitative Differentiation Evidence Against Structural Analogs


Enantiomeric Differentiation: (S)- vs (R)-1-Benzyl-3-ethylpiperazine Stereospecificity

The (S)-enantiomer (CAS 324750-04-1) and (R)-enantiomer (CAS 347195-55-5) represent distinct chemical entities with documented differences in biological activity profiles . The (S)-configuration at the C3 position places the ethyl substituent in a specific spatial orientation defined by InChIKey CTPKPBTULPZITK-UGPWUYPHNA-N, whereas the (R)-enantiomer bears the InChIKey CTPKPBTULPZITK-CYBMUJFWSA-N . This stereochemical divergence affects target engagement and is documented to influence pharmacological activity in piperazine-based drug candidates .

Chiral resolution Enantioselective synthesis Stereochemistry

Chiral Purity Specification: Verified Enantiomeric Excess for Stereochemical Integrity

Commercial sources specify (S)-1-Benzyl-3-ethylpiperazine with minimum purity of 97% and confirm retention of stereochemical integrity via chiral analytical methods . Multiple authenticated vendors including Thermo Scientific, Aladdin Scientific, AK Scientific, and Bidepharm report 97% purity specifications for the (S)-enantiomer (CAS 324750-04-1) . In contrast, racemic 1-benzyl-3-ethylpiperazine (CAS 313657-25-9) lacks defined stereochemical composition and cannot support stereospecific applications [1].

Chiral purity Enantiomeric excess Quality control

Synthetic Intermediate Utility: N-Benzyl Protection Enables Regioselective Functionalization

(S)-1-Benzyl-3-ethylpiperazine serves as a protected chiral intermediate wherein the N-benzyl group functions as a temporary protecting moiety, enabling regioselective functionalization at the secondary amine (N4) position while preserving stereochemistry [1]. This contrasts with unprotected (S)-2-ethylpiperazine (CAS not applicable as specific enantiomer), which lacks regiochemical control and is prone to non-selective N-functionalization. Following desired N4 derivatization, the benzyl group can be removed via catalytic hydrogenation (Pd/C, H2 in MeOH/CH2Cl2) to yield (S)-2-ethylpiperazine derivatives, a transformation documented in patent literature [1].

Synthetic intermediate Protecting group strategy API synthesis

Physicochemical Profile: LogP and PSA Values Inform CNS Permeability Predictions

Calculated physicochemical parameters for (S)-1-Benzyl-3-ethylpiperazine include LogP of 2.1371 and polar surface area (PSA) of 15.27 Ų [1]. These values fall within the optimal ranges for central nervous system (CNS) drug candidates (LogP 2-5; PSA < 90 Ų) as defined by established CNS MPO scoring guidelines . By comparison, the N-Boc protected analog (S)-1-Boc-3-ethylpiperazine exhibits a significantly higher PSA of 41.6 Ų due to the carbamate group, which may reduce passive blood-brain barrier permeability .

CNS drug design Blood-brain barrier permeability Physicochemical properties

Distinct CAS Registry Numbers Prevent Cross-Contamination and Procurement Errors

(S)-1-Benzyl-3-ethylpiperazine is uniquely identified by CAS 324750-04-1, which distinguishes it from closely related chemical entities including the (R)-enantiomer (CAS 347195-55-5), the racemic mixture (CAS 313657-25-9), the 2,5-dione derivative (CAS 393781-68-5), the N-CBZ protected variant (CAS 347195-54-4), and the N-Boc protected analog (CAS 438049-35-5) [1]. Each CAS number represents a chemically distinct entity with potentially divergent physical properties, reactivity, and biological activity profiles.

Chemical inventory management Procurement accuracy Regulatory compliance

Direct Hydrogenolysis Yields Enantiopure 2-Ethylpiperazine Scaffold Without Racemization

Catalytic hydrogenolysis of (S)-1-Benzyl-3-ethylpiperazine (CAS 324750-04-1) using palladium on activated charcoal under hydrogen atmosphere in methanol/dichloromethane solvent cleanly removes the N-benzyl protecting group to yield (S)-2-ethylpiperazine [1]. This transformation proceeds without epimerization of the C3 stereocenter, preserving enantiomeric purity. In contrast, N-CBZ protected piperazines require distinct deprotection conditions (typically acidic hydrogenolysis) and N-Boc protected derivatives require acid-labile cleavage (TFA or HCl/dioxane) , necessitating different synthetic planning and compatibility assessments with acid-sensitive functional groups.

Deprotection Hydrogenolysis Chiral scaffold

Priority Application Scenarios for (S)-1-Benzyl-3-ethylpiperazine 324750-04-1 Based on Quantitative Differentiation Evidence


Stereospecific CNS Drug Discovery Programs Requiring Enantiopure Piperazine Scaffolds

For CNS-targeted drug discovery programs, (S)-1-Benzyl-3-ethylpiperazine (CAS 324750-04-1) provides a chiral building block with physicochemical parameters (LogP 2.14, PSA 15.27 Ų) favorable for blood-brain barrier penetration [1]. The defined (S)-stereochemistry at the 3-position enables unambiguous interpretation of stereospecific SAR data, avoiding the confounding variables introduced by racemic mixtures or incorrect enantiomers . Research targeting neurological disorders benefits from the compound's ability to serve as a defined stereochemical starting point for piperazine-based CNS agent development.

Multi-Step API Synthesis Requiring Regioselective N-Functionalization

Pharmaceutical process chemistry programs benefit from the regioselective control offered by N-benzyl protection in (S)-1-Benzyl-3-ethylpiperazine. The benzyl group masks the N1 position, directing subsequent reactions exclusively to the N4 secondary amine [2]. Following desired N4 functionalization, neutral hydrogenolysis conditions (Pd/C, H2, MeOH/CH2Cl2, 18h) remove the benzyl group without acid exposure, preserving acid-sensitive functionality elsewhere in the molecule and maintaining stereochemical integrity at the C3 position [2].

Kinase Inhibitor Lead Optimization with Stereochemical SAR Requirements

Kinase inhibitor programs where stereochemistry influences ATP-binding pocket occupancy require enantiopure piperazine intermediates. (S)-1-Benzyl-3-ethylpiperazine provides a single, defined enantiomer (CAS 324750-04-1) distinct from the (R)-enantiomer (CAS 347195-55-5), enabling systematic evaluation of stereochemical effects on kinase inhibition potency and selectivity . The minimum 97% purity specification across multiple vendors ensures reproducible biological assay results across different research sites and production batches .

Combinatorial Chemistry Libraries with Stereochemically Defined Diversity Elements

Combinatorial and parallel synthesis programs generating piperazine-based compound libraries benefit from (S)-1-Benzyl-3-ethylpiperazine as a stereochemically defined scaffold. The orthogonal benzyl protecting group enables sequential diversification at N1 (post-deprotection) and N4 (direct functionalization), generating stereochemically pure library members without racemization [2]. The distinct CAS registry number (324750-04-1) ensures accurate inventory tracking and prevents cross-contamination with structurally similar but chemically distinct analogs including the racemate (CAS 313657-25-9) and dione derivative (CAS 393781-68-5) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Benzyl-3-ethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.